2,3,4,5-Tetramethylbenzoyl chloride

Description

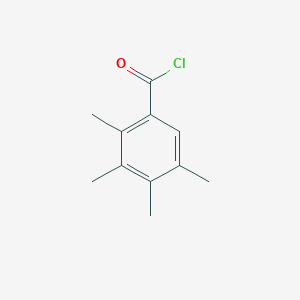

2,3,4,5-Tetramethylbenzoyl chloride is an aromatic acyl chloride derivative featuring four methyl groups symmetrically substituted on the benzene ring. This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly in Friedel-Crafts alkylation and acylation reactions, where its electron-donating methyl groups enhance the electrophilicity of the carbonyl carbon .

Properties

CAS No. |

170928-70-8 |

|---|---|

Molecular Formula |

C11H13ClO |

Molecular Weight |

196.67 g/mol |

IUPAC Name |

2,3,4,5-tetramethylbenzoyl chloride |

InChI |

InChI=1S/C11H13ClO/c1-6-5-10(11(12)13)9(4)8(3)7(6)2/h5H,1-4H3 |

InChI Key |

FXBGRCWQNRQBSG-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C(=C1C)C)C)C(=O)Cl |

Canonical SMILES |

CC1=CC(=C(C(=C1C)C)C)C(=O)Cl |

Synonyms |

Benzoylchloride,2,3,4,5-tetramethyl-(9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2,3,4,5-Tetrafluorobenzoyl Chloride (CAS 94695-48-4)

- Structural Features : Fluorine atoms at the 2,3,4,5-positions create strong electron-withdrawing effects, increasing the electrophilicity of the carbonyl group compared to methyl-substituted analogs.

- Physical Properties :

- Applications: Critical intermediate in synthesizing fluoroquinolone antibiotics (e.g., levofloxacin, moxifloxacin) due to fluorine’s role in enhancing drug bioavailability . Market Size: Global production exceeds 20 million kilograms annually, dominated by Chinese manufacturers (e.g., Zhejiang Zhongxin Fluoride Materials) .

2,3,4,5-Tetrachlorobenzoyl Chloride (CAS 42221-52-3)

- Structural Features : Chlorine substituents provide moderate electron-withdrawing effects, balancing reactivity and stability.

- Applications : Primarily used in agrochemical synthesis (e.g., pesticides, herbicides), though market data is less extensively documented compared to fluorinated analogs .

p-Toluenesulfonyl Chloride (CAS 133-59-5)

- Structural Features : A sulfonyl chloride with a methyl group, offering distinct reactivity in sulfonation and protection/deprotection reactions.

- Applications : Widely used in peptide synthesis and as a catalyst in industrial processes .

Comparative Data Table

Key Research Findings

Reactivity Trends :

- Fluorinated analogs (e.g., 2,3,4,5-Tetrafluorobenzoyl chloride) exhibit higher electrophilicity than methyl- or chlorine-substituted derivatives, making them preferred in pharmaceutical syntheses .

- Methyl groups in this compound likely reduce hydrolysis susceptibility compared to fluorine or chlorine analogs, enhancing stability in storage .

Market Dynamics: The fluorinated benzoyl chloride market is projected to reach $250 million by 2033, driven by antibiotic demand .

Synthetic Optimization :

- Friedel-Crafts reactions using methyl-substituted intermediates (e.g., 2,3,4,5-tetramethoxytoluene) achieve ~28% yields in multi-step syntheses, highlighting challenges in scaling methylated compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.